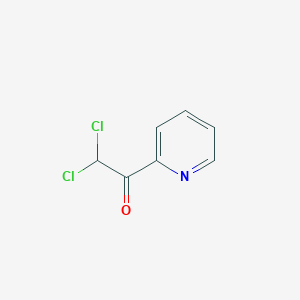
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is an organic compound characterized by the presence of a pyridine ring attached to a dichloroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(pyridin-2-yl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar chlorination process but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted ethanone derivatives.
Scientific Research Applications
2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(pyridin-2-yl)ethan-1-one
- 2-Chloro-1-(pyridin-2-yl)ethan-1-one
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride
Uniqueness: 2,2-Dichloro-1-(pyridin-2-yl)ethan-1-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. This dichloro substitution makes it a versatile intermediate in organic synthesis and enhances its potential as a pharmacophore .
Properties
CAS No. |
87437-40-9 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2,2-dichloro-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H |
InChI Key |
WEXSWGRFIXQFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















